molecular formula C10H20O B13746139 [1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol CAS No. 42846-32-2

[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol

Cat. No.: B13746139
CAS No.: 42846-32-2
M. Wt: 156.26 g/mol
InChI Key: ULJXKUJMXIVDOY-IVZWLZJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol: is a bicyclic alcohol compound with the molecular formula C10H18O and a molecular weight of 154.2493 g/mol . . It is commonly found in essential oils and has various applications in different fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42846-32-2

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(1R,2S,5R)-2-methyl-5-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m0/s1

InChI Key

ULJXKUJMXIVDOY-IVZWLZJFSA-N

Isomeric SMILES

C[C@H]1CC[C@H](C[C@H]1O)C(C)C

Canonical SMILES

CC1CCC(CC1O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol typically involves the hydrogenation of sabinene, a naturally occurring monoterpene . The reaction is carried out under specific conditions, including the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures . The reaction can be represented as follows:

[ \text{Sabinene} + H_2 \xrightarrow{\text{Pd/C}} \text{[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol} ]

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields . The use of advanced catalytic systems and optimized reaction parameters ensures efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, H2/Pd

    Substitution: SOCl2, PBr3, HCl

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, hydrocarbons

    Substitution: Alkyl halides, esters

Scientific Research Applications

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.